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molecular formula C10H7NO2 B8288632 2-Isoxazol-5-yl-benzaldehyde

2-Isoxazol-5-yl-benzaldehyde

Cat. No. B8288632
M. Wt: 173.17 g/mol
InChI Key: KQWHPSYRYFHMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420655B2

Procedure details

To a solution of (2-isoxazol-5-yl-phenyl)-methanol (170 mg, 0.97 mmol) in THF (9 mL) is added manganese dioxide (1.29 g, 14.55 mmol). The reaction mixture is stirred at room temperature for 18 hours. After this time, the reaction mixture is filtered through celite and the filtrate is concentrated in vacuo and is redissolved in THF (11 mL) and more manganese dioxide (1.07 g, 10.46 mmol) is added. The reaction mixture is stirred at room temperature for 65 hours. After this time, the reaction mixture is filtered through celite and the celite is washed with EtOAc (20 mL). The filtrate is concentrated in vacuo and the residue is purified using silica gel flash column chromatography with 20-100% EtOAc in heptane as the eluent to give 2-isoxazol-5-yl-benzaldehyde (50 mg, 30%).
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
catalyst
Reaction Step One
Quantity
1.07 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:12][OH:13])=[CH:4][CH:3]=[N:2]1>C1COCC1.[O-2].[O-2].[Mn+4]>[O:1]1[C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH:12]=[O:13])=[CH:4][CH:3]=[N:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
O1N=CC=C1C1=C(C=CC=C1)CO
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.29 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
1.07 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the reaction mixture is filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
is redissolved in THF (11 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 65 hours
Duration
65 h
FILTRATION
Type
FILTRATION
Details
After this time, the reaction mixture is filtered through celite
WASH
Type
WASH
Details
the celite is washed with EtOAc (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1N=CC=C1C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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